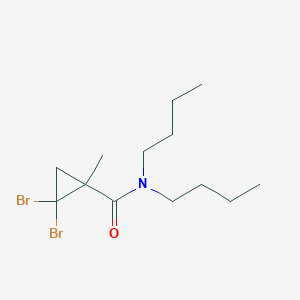
N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, commonly known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP is a potent and selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning. In recent years, DMPP has gained significant attention in the scientific community due to its potential applications in various areas of research.
Mecanismo De Acción
The α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a pentameric ion channel that is primarily expressed in the central nervous system (CNS). The receptor is activated by the binding of acetylcholine, which leads to the influx of cations such as calcium and sodium into the cell. The activation of the α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to play a critical role in synaptic plasticity, learning, and memory. DMPP acts as a competitive antagonist for the α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, which means that it binds to the receptor's active site and prevents the binding of acetylcholine. This leads to the inhibition of the receptor's function and the suppression of its downstream signaling pathways.
Biochemical and Physiological Effects
DMPP has been shown to have a range of biochemical and physiological effects in various animal models. In vitro studies have demonstrated that DMPP can selectively block the α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide with high affinity and potency. In vivo studies have shown that DMPP can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. DMPP has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, which makes it a valuable tool compound for the study of the receptor's function and signaling pathways. DMPP is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the main limitations of DMPP is its low solubility in water, which can make it difficult to administer in certain experiments. DMPP also has a relatively short half-life in vivo, which can limit its effectiveness in some animal models.
Direcciones Futuras
There are several future directions for the study of DMPP and its potential applications. One area of research is the development of more potent and selective α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide antagonists based on the structure of DMPP. Another area of research is the investigation of DMPP's potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, future studies could explore the effects of DMPP on other neurotransmitter systems and signaling pathways in the CNS. Finally, the development of new formulations of DMPP with improved solubility and pharmacokinetic properties could enhance its effectiveness in animal models and potentially lead to its use in clinical settings.
Métodos De Síntesis
The synthesis of DMPP involves the reaction of 3,5-dimethylphenylhydrazine and 2-methoxybenzoyl chloride in the presence of piperazine and triethylamine. The reaction proceeds via an acylation reaction, which results in the formation of DMPP as a white solid with a melting point of 138-140°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential applications in various areas of research, including neurobiology, pharmacology, and drug discovery. DMPP has been shown to be a potent and selective antagonist for the α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, which is a promising target for the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). DMPP has also been investigated for its potential use as a tool compound for the study of the α7 N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, as it can selectively block the receptor without affecting other N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide subtypes.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-12-16(2)14-17(13-15)21-20(24)23-10-8-22(9-11-23)18-6-4-5-7-19(18)25-3/h4-7,12-14H,8-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDJFNWXLMWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)

![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)
